molecular formula C14H15F3O4 B12444537 4,4,4-Trifluoro-2-(2-phenoxyethyl)-3-oxobutyric acid ethyl ester

4,4,4-Trifluoro-2-(2-phenoxyethyl)-3-oxobutyric acid ethyl ester

Cat. No.: B12444537
M. Wt: 304.26 g/mol
InChI Key: CNEXKINNJCFTME-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-2-(2-phenoxyethyl)-3-oxobutyric acid ethyl ester is a synthetic organic compound that belongs to the class of trifluoromethyl ketones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-2-(2-phenoxyethyl)-3-oxobutyric acid ethyl ester typically involves the reaction of 2-phenoxyethanol with a trifluoromethyl ketone precursor under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-2-(2-phenoxyethyl)-3-oxobutyric acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to alcohols or other reduced forms.

    Substitution: The phenoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-2-(2-phenoxyethyl)-3-oxobutyric acid ethyl ester involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to interact with enzymes and receptors, potentially leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,4,4-Trifluoro-3-oxobutyric acid ethyl ester: Lacks the phenoxyethyl group but shares the trifluoromethyl ketone structure.

    2-(2-Phenoxyethyl)-3-oxobutyric acid ethyl ester: Lacks the trifluoromethyl group but contains the phenoxyethyl group.

Uniqueness

4,4,4-Trifluoro-2-(2-phenoxyethyl)-3-oxobutyric acid ethyl ester is unique due to the presence of both the trifluoromethyl and phenoxyethyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable for specific applications.

Properties

Molecular Formula

C14H15F3O4

Molecular Weight

304.26 g/mol

IUPAC Name

ethyl 4,4,4-trifluoro-3-oxo-2-(2-phenoxyethyl)butanoate

InChI

InChI=1S/C14H15F3O4/c1-2-20-13(19)11(12(18)14(15,16)17)8-9-21-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3

InChI Key

CNEXKINNJCFTME-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCOC1=CC=CC=C1)C(=O)C(F)(F)F

Origin of Product

United States

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